2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylthio group and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Preparation of the Dihydrobenzofuran Intermediate: The dihydrobenzofuran moiety can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzylthio intermediate with the dihydrobenzofuran intermediate in the presence of a suitable acylating agent, such as acetic anhydride, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted acetamides
Scientific Research Applications
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The dihydrobenzofuran moiety may interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
- This compound analogs
- Benzylthioacetamides
- Dihydrobenzofuran derivatives
Uniqueness
This compound stands out due to its unique combination of a benzylthio group and a dihydrobenzofuran moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15(11-17-7-8-19-18(12-17)9-10-23-19)21-20(22)14-24-13-16-5-3-2-4-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDBQCSPMBKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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